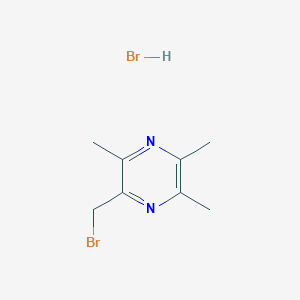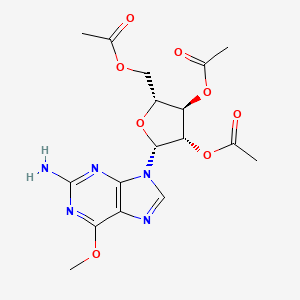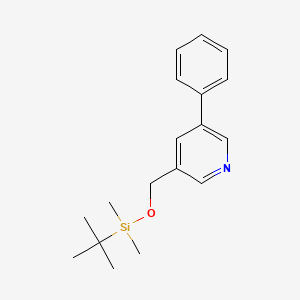
3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-phenylpyridine is an organic compound that features a pyridine ring substituted with a phenyl group and a tert-butyldimethylsilyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-phenylpyridine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature to yield the desired silyl ether .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the continuous introduction of the tert-butyldimethylsilyl group into various organic compounds.
Chemical Reactions Analysis
Types of Reactions
3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form corresponding alcohols or aldehydes.
Reduction: Reduction reactions can convert the silyl ether to the corresponding hydroxyl group.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include tetra-n-butylammonium fluoride (TBAF) for deprotection, and oxidizing agents like KMnO4 or OsO4 for oxidation reactions . The reactions are typically carried out in solvents such as THF or acetonitrile at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include alcohols, aldehydes, and other substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-phenylpyridine has several scientific research applications:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules and intermediates.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-phenylpyridine involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents unwanted side reactions during subsequent synthetic steps. The tert-butyldimethylsilyl group can be selectively removed under mild conditions using reagents like TBAF, allowing for the controlled release of the hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
- 3-((tert-Butyldimethylsilyl)oxy)-propanol
- 3-{[(tert-Butyldimethylsilyl)oxy]methyl}azetidine
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-phenylpyridine is unique due to its combination of a pyridine ring with a phenyl group and a tert-butyldimethylsilyloxy group. This unique structure provides specific reactivity and stability, making it valuable in various synthetic applications.
Properties
CAS No. |
1245643-90-6 |
|---|---|
Molecular Formula |
C18H25NOSi |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[(5-phenylpyridin-3-yl)methoxy]silane |
InChI |
InChI=1S/C18H25NOSi/c1-18(2,3)21(4,5)20-14-15-11-17(13-19-12-15)16-9-7-6-8-10-16/h6-13H,14H2,1-5H3 |
InChI Key |
YEAJBJWOSJYZRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=CN=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



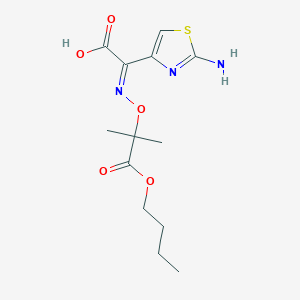
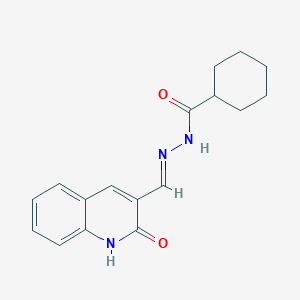

![(4aR,4bS,6aS,7S,9aS,9bS,11aS)-methyl 4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B11831482.png)
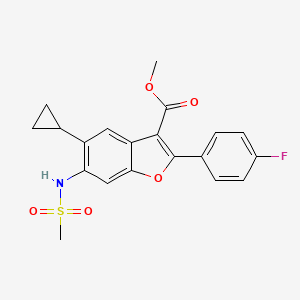

![Ethyl 4-[(2-hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoate](/img/structure/B11831504.png)
![1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide](/img/structure/B11831509.png)
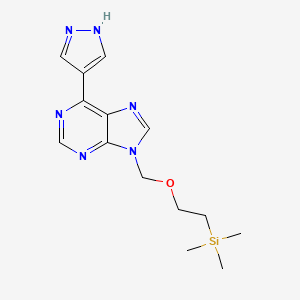
![1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5-hexyl-6-[2-(hydroxyimino)tridecyl]-, (2S,5S,6S)-](/img/structure/B11831516.png)
